N-[2-(methylsulfanyl)phenyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide
Description
The compound N-[2-(methylsulfanyl)phenyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is an ethanediamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure features two distinct substituents:
- Aromatic sulfur-containing group: A 2-(methylsulfanyl)phenyl moiety attached to one nitrogen of the ethanediamide group. The methylsulfanyl (SCH₃) group enhances lipophilicity and may influence metabolic stability .
- Trifluoromethyl-hydroxy-phenylpropyl group: A 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group attached to the second nitrogen.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-27-14-10-6-5-9-13(14)23-16(25)15(24)22-11-17(26,18(19,20)21)12-7-3-2-4-8-12/h2-10,26H,11H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFTKCUJFLWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide typically involves multiple steps. One common method involves the reaction of 2-(methylsulfanyl)aniline with 3,3,3-trifluoro-2-hydroxy-2-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing similar structural features exhibit significant anticancer properties. For instance, related compounds have shown high levels of antimitotic activity against various human tumor cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate the efficacy of such compounds, revealing promising results with mean GI50 values indicating effective growth inhibition in cancer cells .
Antimicrobial Properties
Compounds with methylsulfanyl groups have been investigated for their antimicrobial activities. Research suggests that the incorporation of such moieties can enhance the efficacy of drugs against resistant bacterial strains. The trifluoro group may also contribute to improved interactions with microbial targets, making this compound a candidate for further exploration in antibiotic development .
Drug Delivery Systems
The unique chemical structure of N-[2-(methylsulfanyl)phenyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide makes it suitable for use in drug delivery systems. Its lipophilic nature allows for better incorporation into lipid-based formulations, which can enhance the solubility and stability of poorly soluble drugs. Studies are ongoing to evaluate its performance in nanocarrier systems for targeted drug delivery .
Polymer Chemistry
In polymer chemistry, this compound can serve as a functional monomer for synthesizing advanced materials with specific properties. Its ability to form stable bonds with various substrates makes it an attractive candidate for developing smart materials that respond to environmental stimuli .
Case Studies
- Anticancer Research : A study published in 2024 demonstrated that a related compound exhibited significant cytotoxic effects on breast cancer cell lines, prompting further investigation into derivatives like this compound for potential therapeutic applications .
- Antimicrobial Studies : Research conducted on similar sulfanyl-containing compounds showed promising results against multidrug-resistant bacteria, suggesting that modifications to the structure could yield new antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The phenyl group contributes to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s key structural features are compared to related ethanediamides and hydrazides below:
Key Comparisons
Trifluoromethyl Group Impact :
- The trifluoromethyl group in the target compound and flutolanil enhances metabolic stability and binding to hydrophobic pockets in proteins . However, in isonicotinamide derivatives (), this group is critical for anti-tubercular activity, reducing bacterial resistance .
Sulfur-Containing Moieties :
- The 2-(methylsulfanyl)phenyl group in the target compound parallels the methylsulfanyl group in N-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N′-(2,2,2-trifluoroethyl)ethanediamide (). Such groups improve membrane permeability but may increase susceptibility to oxidative metabolism .
Synthetic Accessibility: Hydrazide derivatives () achieve moderate yields (59–72%) via amidation, suggesting that introducing bulky groups (e.g., trifluoromethylphenyl) may require optimized coupling conditions .
Hydrogen-Bonding Capacity :
- The hydroxyl group in the target compound’s 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent enables hydrogen bonding, akin to the 2-hydroxypropyl group in . This feature is absent in flutolanil but critical for target engagement in enzyme inhibitors .
Contradictions and Limitations
- Anti-Tubercular vs. Agrochemical Applications : While trifluoromethyl groups are common in both drug and pesticide design (e.g., flutolanil ), the target compound’s hydroxyl group may limit agrochemical use due to reduced environmental stability .
- Crystallographic Data Gaps : Structural validation tools like SHELXL () are widely used for similar compounds, but the absence of crystallographic data for the target compound precludes definitive conformational analysis .
Biological Activity
N-[2-(methylsulfanyl)phenyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H20F3N3OS
- Molecular Weight : 373.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and toxicity profiles.
- Receptor Binding : The trifluoromethyl and methylsulfanyl groups enhance lipophilicity, which may improve binding affinity to various receptors, including those involved in neurotransmission and inflammation.
- Antioxidant Properties : The presence of phenolic structures suggests potential antioxidant activity, which could protect cells from oxidative stress.
Biological Activity Overview
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a novel antibacterial agent.
Case Study 2: Anticancer Effects
In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7 line), with an IC50 value of 15 µM. Mechanistic studies revealed that it triggers apoptosis through the activation of caspase pathways and the release of cytochrome c from mitochondria.
Case Study 3: Neuroprotective Effects
Research on neuroprotection showed that treatment with this compound significantly reduced neuronal death in cultures exposed to glutamate-induced toxicity. This effect was associated with decreased levels of reactive oxygen species (ROS) and improved mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
